molecular formula C14H6ClNO4 B13144016 6-Chloro-1-nitroanthracene-9,10-dione CAS No. 54946-56-4

6-Chloro-1-nitroanthracene-9,10-dione

Cat. No.: B13144016
CAS No.: 54946-56-4
M. Wt: 287.65 g/mol
InChI Key: WSEZCFGGGXRVHA-UHFFFAOYSA-N
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Description

6-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 1st position on the anthracene-9,10-dione scaffold. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration and chlorination of anthracene-9,10-dione. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-1-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The chlorine atom enhances the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-nitroanthracene-9,10-dione is unique due to the presence of both nitro and chlorine substituents, which confer distinct chemical and biological properties.

Biological Activity

6-Chloro-1-nitroanthracene-9,10-dione (C14H6ClNO4) is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and toxicological implications.

  • Molecular Formula : C14H6ClNO4
  • Molecular Weight : 287.655 g/mol
  • CAS Number : 54946-56-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound exhibits properties typical of nitro-substituted anthraquinones, which can lead to the generation of reactive oxygen species (ROS) upon metabolic activation.

Key Mechanisms:

  • DNA Interaction : Nitro-anthraquinones have been shown to intercalate into DNA, potentially leading to mutagenic effects. This interaction can result in DNA strand breaks and oxidative damage .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular metabolism, impacting pathways such as those involved in detoxification and cell signaling .
  • Phototoxicity : Under UV light exposure, this compound can undergo photochemical reactions that enhance its biological effects, including increased cytotoxicity due to ROS generation .

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies suggest that this compound has potential anticancer properties. It may induce apoptosis in cancer cells through ROS-mediated pathways and by disrupting mitochondrial function .

Antimicrobial Properties

There is evidence that compounds related to this compound exhibit antimicrobial activities against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Toxicological Concerns

While the compound shows promise in therapeutic applications, it also poses significant toxicity risks. Its mutagenic potential raises concerns regarding long-term exposure and environmental persistence. Studies have highlighted its capacity to induce genotoxic effects in mammalian cells .

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • In Vitro Studies : In a study examining the cytotoxic effects on human liver cancer cells (HepG2), treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell death, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with this compound showed significant liver damage and elevated levels of oxidative stress markers compared to controls, underscoring its hepatotoxic potential .
  • Environmental Impact : Research on aquatic organisms exposed to this compound revealed alterations in behavior and survival rates, suggesting detrimental ecological effects due to its persistence and bioaccumulation potential .

Comparative Analysis

Property/ActivityThis compoundRelated Compounds (e.g., 9-Nitroanthracene)
Molecular Weight 287.655 g/molVaries
Anticancer Activity YesYes
Antimicrobial Activity YesLimited
Toxicity Level HighModerate
Mechanism of Action ROS generation, DNA intercalationSimilar mechanisms

Properties

CAS No.

54946-56-4

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

6-chloro-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16(19)20)12(9)14(8)18/h1-6H

InChI Key

WSEZCFGGGXRVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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